molecular formula C22H21N5O4 B2380696 N-(2-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251692-62-2

N-(2-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2380696
CAS No.: 1251692-62-2
M. Wt: 419.441
InChI Key: JRYVTLIIEPNWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a triazolopyrazine derivative characterized by a triazolo[4,3-a]pyrazin-3-one core substituted at position 8 with a 3-methoxyphenoxy group and at position 2 with an acetamide-linked 2-ethylphenyl moiety. The 3-methoxyphenoxy group may enhance solubility and metabolic stability, while the 2-ethylphenyl substituent contributes to lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-3-15-7-4-5-10-18(15)24-19(28)14-27-22(29)26-12-11-23-21(20(26)25-27)31-17-9-6-8-16(13-17)30-2/h4-13H,3,14H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYVTLIIEPNWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a synthetic compound with the molecular formula C22H21N5O4C_{22}H_{21}N_5O_4 and a molecular weight of 419.441 g/mol. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its unique structure suggests potential for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Compounds with similar structures have been shown to exhibit:

  • Antioxidant activity : By scavenging free radicals and reducing oxidative stress.
  • Anticancer properties : Many pyrazole derivatives have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Anti-inflammatory effects : Related compounds have been noted for their ability to inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases .

Research Findings

Recent studies have highlighted the biological effects of related compounds. For instance, thieno[2,3-c]pyrazole derivatives have shown significant antioxidant activity against toxic substances in aquatic species like Clarias gariepinus, indicating a protective role against oxidative damage .

Comparative Biological Activity

The following table summarizes the biological activities observed in related compounds:

Compound TypeActivity TypeReference
Thienopyrazole derivativesAntioxidant
Pyrazole derivativesAnticancer
Benzothiazole derivativesAntitumor

Antioxidant Activity in Aquatic Species

A study investigated the effects of thieno[2,3-c]pyrazole compounds on the erythrocytes of Nile fishes exposed to 4-nonylphenol. The results indicated that these compounds significantly reduced the percentage of altered erythrocytes compared to control groups, suggesting their potential as protective agents against environmental toxins .

Anticancer Screening

In another research effort, a library of compounds including those structurally similar to this compound was screened for anticancer activity. The findings revealed several candidates with promising efficacy against various cancer cell lines, highlighting the potential of this compound class in cancer therapy .

Scientific Research Applications

N-(2-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide exhibits a range of biological activities that are of interest for pharmaceutical applications:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of the triazole and pyrazine rings may enhance its interaction with microbial targets, leading to potential use as an antibiotic agent .
  • Anti-inflammatory Properties : Research indicates that derivatives of triazoles can exhibit anti-inflammatory effects. The specific structure of this compound may allow it to modulate inflammatory pathways effectively .
  • Anticancer Potential : Preliminary studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation. The unique arrangement of functional groups in this compound may provide a novel mechanism for targeting cancer cells .

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

Antibacterial Agents

The compound's ability to interact with bacterial enzymes and disrupt cell wall synthesis positions it as a candidate for developing new antibacterial therapies .

Anti-inflammatory Drugs

Its potential to inhibit pro-inflammatory cytokines makes it suitable for treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease .

Anticancer Therapeutics

Given its structural similarity to known anticancer agents, further studies could elucidate its efficacy against specific cancer types. It is hypothesized that the compound may induce apoptosis in cancer cells through mechanisms similar to other triazole derivatives .

Case Studies and Research Findings

Several studies have explored compounds related to this compound:

StudyFindings
Synthesis and Biological Activity Study Investigated various triazole derivatives; found significant antibacterial and anti-inflammatory activities.
Anticancer Activity Analysis Demonstrated that compounds with similar structures inhibited growth in multiple cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of triazolopyrazine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Key Structural Features
Target Compound 8-(3-Methoxyphenoxy), 2-(N-(2-ethylphenyl)acetamide) ~435.44* Balances lipophilicity (2-ethylphenyl) with polar 3-methoxyphenoxy for solubility
2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-(methylsulfanyl)phenyl)acetamide 8-(3-Methylpiperidinyl), 2-(N-(3-methylsulfanylphenyl)acetamide) ~453.56 Piperidine enhances basicity; methylsulfanyl increases lipophilicity and potential toxicity
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)piperazinyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide 8-(4-(2-Methylphenyl)piperazinyl), 2-(N-(3-isopropylphenyl)acetamide) ~528.65 Piperazinyl group may improve CNS penetration; isopropylphenyl increases steric bulk
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one 8-Amino, 6-(4-benzylpiperazinylphenyl), 2-phenyl ~493.58 Amino group enhances hydrogen bonding; benzylpiperazine may confer receptor selectivity
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide 8-Amino, 6-(4-hydroxyphenyl), 2-phenyl, 2-(acetamide-phenoxy) ~406.40 Hydroxyphenyl improves solubility; amino group supports intermolecular interactions

*Calculated based on similar analogs due to lack of direct data.

Key Research Findings and Inferred Properties

  • Target Compound: The 3-methoxyphenoxy group likely improves solubility compared to non-polar substituents (e.g., methylsulfanyl in ), while the 2-ethylphenyl group may optimize logP for membrane permeability .
  • Amino-Substituted Analogs: The 8-amino group in facilitates hydrogen bonding with targets, which may enhance affinity but reduce metabolic stability compared to alkoxy substituents .
  • Antioxidant-Conjugated Derivatives : Compounds like incorporate antioxidant moieties (e.g., 3,5-di-tert-butyl-4-hydroxybenzamide), suggesting dual functionality in targeting oxidative stress pathways.

Q & A

Q. What are the critical steps for synthesizing this triazolopyrazine-acetamide derivative, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions: (1) formation of the triazolopyrazine core via cyclization, (2) introduction of the 3-methoxyphenoxy group via nucleophilic substitution, and (3) coupling with the 2-ethylphenyl acetamide moiety using activating agents like EDCI/HOBt . Key optimizations include:

  • Temperature control (e.g., 10–60°C to suppress side reactions) .
  • Solvent selection (e.g., DMF for coupling steps, ethanol for recrystallization) .
  • Catalysts (e.g., Lewis acids for regioselective substitutions) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy (1H/13C, 2D-COSY/HMBC) resolves substituent positions and confirms regiochemistry .
  • High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
  • HPLC with UV/fluorescence detection monitors purity (>95%) and stability under stress conditions (pH, temperature) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved during characterization?

  • Use 2D-NMR techniques (e.g., NOESY to differentiate spatial proximity of protons in crowded aromatic regions) .
  • Compare experimental data with density functional theory (DFT)-calculated chemical shifts for ambiguous signals .
  • Employ X-ray crystallography to unambiguously assign stereochemistry if single crystals are obtainable .

Q. What methodologies are recommended for evaluating structure-activity relationships (SAR) of substituents on the triazolopyrazine core?

  • Systematic substitution : Replace the 3-methoxyphenoxy group with electron-withdrawing (e.g., Cl) or donating (e.g., -OCH2CH3) groups to assess impact on bioactivity .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
  • In vitro assays : Measure IC50 values against target enzymes (e.g., p38 MAPK) to correlate substituent effects with potency .

Q. How can solubility and stability challenges be addressed during formulation for in vivo studies?

  • Salt formation : Use hydrochloride or mesylate salts to improve aqueous solubility .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Accelerated stability studies : Monitor degradation products under varied pH (2–9) and temperatures (25–40°C) via LC-MS .

Biological and Mechanistic Questions

Q. What in vitro models are suitable for assessing this compound’s potential in neurological or oncological research?

  • Kinase inhibition assays : Screen against kinase panels (e.g., JAK2, EGFR) using fluorescence polarization .
  • Cellular apoptosis assays : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7, A549) .
  • Blood-brain barrier (BBB) permeability : Use MDCK-MDR1 monolayers to predict CNS penetration .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution in rodent models .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites impacting efficacy .
  • Dose optimization : Employ PK/PD modeling to adjust dosing regimens for target engagement .

Methodological Challenges

Q. What strategies mitigate low yields during the final coupling step of the acetamide moiety?

  • Activating agents : Switch from EDCI/HOBt to HATU for sterically hindered amines .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 18 hrs conventional) .
  • Purification : Use preparative HPLC with C18 columns to isolate the product from unreacted intermediates .

Q. How can researchers validate target specificity to avoid off-target effects in kinase inhibition?

  • Selectivity profiling : Use kinase profiling services (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • CRISPR knockdown : Confirm phenotype rescue in target-knockout cell lines .
  • Crystal structures : Co-crystallize the compound with the target kinase to validate binding mode .

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in biological assays across labs?

  • Standardized cell lines : Use authenticated stocks (e.g., ATCC) with consistent passage numbers .
  • Positive controls : Include reference inhibitors (e.g., imatinib for kinase assays) in each experiment .
  • Data transparency : Report IC50 values with 95% confidence intervals and full dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.